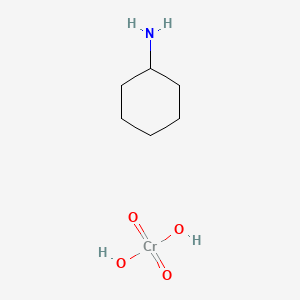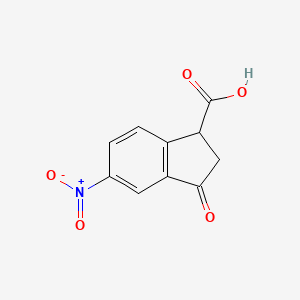
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives.
Oxidation: The quinoline derivative undergoes oxidation to introduce the oxo group at the 2-position.
Etherification: The 6-hydroxy group is introduced through an etherification reaction.
Acetylation: Finally, the acetic acid moiety is introduced via acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the acetic acid moiety.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,6-dione derivatives, while reduction may produce 2-hydroxy-1,2-dihydro-quinolin-6-yloxy-acetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.
Industry
Industrially, this compound may be used in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and acetic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the 6-yloxy group.
2-Hydroxyquinoline: Lacks the acetic acid moiety.
Quinoline-6-carboxylic acid: Similar but with different functional groups.
Uniqueness
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
87364-45-2 |
|---|---|
Fórmula molecular |
C11H9NO4 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
2-[(2-oxo-1H-quinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
Clave InChI |
MEJLLKPBSCUUHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=O)N2)C=C1OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)
![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)



![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)


![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
